6-Chloro-5-iodopyridin-3-ol

Overview

Description

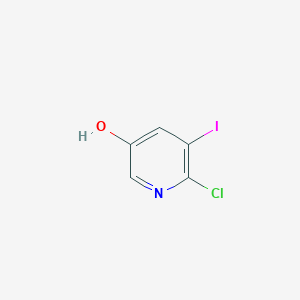

6-Chloro-5-iodopyridin-3-ol is a chemical compound with the molecular formula C5H3ClINO. It has a molecular weight of 255.44 . The compound is a solid at room temperature .

Molecular Structure Analysis

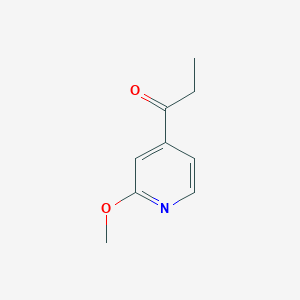

The molecular structure of 6-Chloro-5-iodopyridin-3-ol consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a chlorine atom attached at the 6th position and an iodine atom at the 5th position. There is also a hydroxyl group (-OH) attached at the 3rd position .Physical And Chemical Properties Analysis

6-Chloro-5-iodopyridin-3-ol is a solid at room temperature . It has a molecular weight of 255.44 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Chemical Synthesis and Reactivity

6-Chloro-5-iodopyridin-3-ol serves as a versatile intermediate in organic synthesis, contributing to the development of complex molecular structures. For example, it was discovered that under basic conditions, the reaction of 3-alkoxypyridin-4-ols with iodine could lead to unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines, a process explained by a radical mechanism known as the Hofmann–Löffler–Freytag reaction. This finding illustrates the compound's potential in facilitating novel synthetic pathways and contributing to the synthesis of pyridine-containing macrocycles, though challenges remain in achieving cyclotrimerization of such building blocks (Lechel et al., 2012).

Biochemical Applications

The biochemical utility of 6-Chloro-5-iodopyridin-3-ol derivatives extends to iodination processes. Techniques employing sparingly soluble chloroamide, for instance, facilitate iodination of proteins and cell membranes, highlighting minimal damage to biomolecules. This process underscores the compound's role in biochemical modifications and its potential in medicinal chemistry and life sciences research (Fraker & Speck, 1978).

Photophysical and Electrochemical Properties

The exploration of 6-Chloro-5-iodopyridin-3-ol derivatives in the context of photophysical and electrochemical properties is notable. Research on cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines, for instance, offers insights into the redox behavior and luminescence of such compounds. This aspect demonstrates the potential of 6-Chloro-5-iodopyridin-3-ol derivatives in the development of materials with desirable optical and electronic properties (Neve et al., 1999).

Catalysis

In catalysis, derivatives of 6-Chloro-5-iodopyridin-3-ol have been investigated for their potential in facilitating various chemical transformations. The coordination compounds of terpyridines, for example, find applications in diverse research fields, including organometallic catalysis, where they catalyze a broad range of reactions. This versatility highlights the significance of 6-Chloro-5-iodopyridin-3-ol derivatives in catalytic processes, contributing to advancements in synthetic methodologies and materials science (Winter et al., 2011).

Material Science

In material science, the structural and electronic properties of 6-Chloro-5-iodopyridin-3-ol derivatives are leveraged to engineer novel materials. The synthesis and characterization of imidazo[1,2-a]pyridines, for example, reflect the compound's utility in creating materials with specific chemical and physical properties, beneficial for applications ranging from electronics to pharmaceuticals (Bagdi et al., 2015).

Safety and Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye damage), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

6-chloro-5-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEAEVAPYYXILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454743 | |

| Record name | 6-chloro-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-iodopyridin-3-ol | |

CAS RN |

444902-34-5 | |

| Record name | 6-chloro-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1610243.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)

![5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B1610248.png)